molecular formula C20H17BrN6O2S B12151653 N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12151653
M. Wt: 485.4 g/mol
InChI Key: MENACYMXGYXPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazole core substituted with a furan-2-ylmethyl group at position 4 and a pyrazin-2-yl group at position 3.

Properties

Molecular Formula

C20H17BrN6O2S

Molecular Weight

485.4 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17BrN6O2S/c1-13-9-14(21)4-5-16(13)24-18(28)12-30-20-26-25-19(17-10-22-6-7-23-17)27(20)11-15-3-2-8-29-15/h2-10H,11-12H2,1H3,(H,24,28)

InChI Key

MENACYMXGYXPOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4

Origin of Product

United States

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on existing research.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Bromo-substituted aromatic ring
  • Furan moiety
  • Pyridine unit
  • Triazole ring

These structural components contribute to its reactivity and interaction with biological targets, enhancing its potential therapeutic applications.

Synthesis of the Compound

The synthesis typically involves several key steps:

  • Bromination of the aromatic ring to introduce the bromine atom.
  • Formation of the furan ring through cyclization reactions.
  • Introduction of the triazole moiety via coupling reactions with appropriate precursors.

This multi-step process highlights the compound's structural complexity and versatility.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have evaluated its effectiveness against various bacterial strains:

Microorganism Activity
Staphylococcus aureusModerate to Good
Escherichia coliModerate
Klebsiella pneumoniaeGood
Fungal strains (e.g., Aspergillus niger)Moderate

The zone of inhibition was measured to assess antimicrobial efficacy, revealing that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

Research indicates that derivatives of 1,2,4-triazole, including this compound, possess antioxidant properties. This activity is crucial for combating oxidative stress in biological systems. The mechanism involves scavenging free radicals and modulating oxidative pathways, which can be beneficial in preventing cellular damage .

Enzyme Inhibition Studies

The compound may interact with specific enzymes or receptors in biological systems. Preliminary studies suggest that it could inhibit certain enzyme activities related to metabolic pathways. Understanding these interactions is essential for optimizing the compound's therapeutic potential .

Case Studies

  • Antimicrobial Screening : A study conducted on synthesized triazole derivatives indicated that compounds similar to this compound exhibited varying degrees of antimicrobial activity against selected pathogens. The results highlighted the importance of substituent variations on biological efficacy .
  • Antioxidant Potential : A mini-review on triazole derivatives emphasized their antioxidant capabilities, suggesting that compounds like N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-yilmethyl)-5-(pyrazin-2-y)-4H-triazol-3-y]sulfanyl}acetamide could serve as lead compounds for developing new antioxidant agents .

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of triazoles exhibit broad-spectrum antimicrobial activities. For instance, compounds similar to N-(4-bromo-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been evaluated for their effectiveness against various bacterial strains and fungal species. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. Compounds containing similar structural motifs have demonstrated significant cytotoxic effects against cancer cell lines, including breast cancer (MCF7) and others . Molecular docking studies suggest that these compounds may interact effectively with specific biological targets involved in cancer proliferation.

Case Studies

  • Antimicrobial Screening : A study conducted on structurally related compounds indicated that certain derivatives displayed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .
  • Cytotoxicity Assays : In vitro testing revealed that similar compounds exhibited GI50 values in the low micromolar range against various cancer cell lines, suggesting their potential as lead compounds for further development .

Comparison with Similar Compounds

Key Observations :

  • Furan vs.
  • Amino Group Impact: Analogs with a 4-amino substituent (e.g., compounds 3.1–3.21) show enhanced anti-exudative activity, suggesting amino groups may improve solubility or target interaction .
  • Bromo and Methyl Groups : The 4-bromo-2-methylphenyl group in the target compound and its analogs (e.g., ) may enhance lipophilicity and membrane permeability, critical for bioavailability.

Pharmacological Activity and Structure-Activity Relationships (SAR)

  • Anti-Exudative Activity: Analogs with 4-amino and 5-(furan-2-yl) groups (e.g., 3.1–3.21) exhibit dose-dependent anti-exudative effects in rat models, with 38% of tested compounds outperforming diclofenac sodium at 10 mg/kg .
  • Electron-Withdrawing Groups : Bromo and nitro substituents on the acetamide side chain correlate with increased activity, likely due to enhanced electron-withdrawing effects stabilizing receptor interactions .
  • Heteroaromatic Influence : Pyrazine and pyridine substituents may engage in π-π stacking or hydrogen bonding with biological targets, as seen in Orco agonists like OLC-12 (a triazole analog with pyridine) .

Physicochemical Properties

  • Melting Points: Analogs such as 2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (207.6–208.5°C) exhibit high thermal stability, typical of crystalline triazole derivatives .
  • Solubility : The furan and pyrazine groups in the target compound may improve aqueous solubility compared to purely aromatic analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.